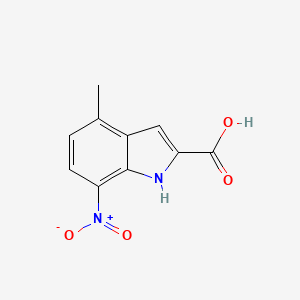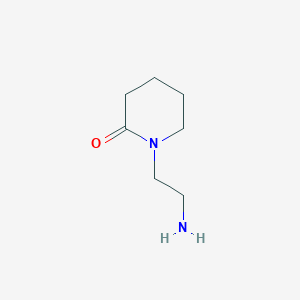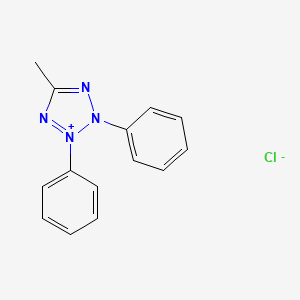
4-Methyl-7-nitro-1H-indol-2-carbonsäure
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of 4-Methyl-7-nitro-1H-indole-2-carboxylic acid is C9H6N2O4. The chemical structure consists of an indole ring with a methyl group (CH3) at position 4 and a nitro group (NO2) at position 7 .
Chemical Reactions Analysis
Research has explored the reactivity of indole derivatives, including 4-Methyl-7-nitro-1H-indole-2-carboxylic acid. These compounds exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant properties .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung Antagonistenentwicklung
„4-Methyl-7-nitro-1H-indol-2-carbonsäure“ kann als Reaktant für die Herstellung verschiedener pharmazeutischer Verbindungen verwendet werden. Zum Beispiel wurden ähnliche Indol-Derivate zur Entwicklung von CCK1-Rezeptor-Antagonisten eingesetzt, die potenzielle therapeutische Mittel für gastrointestinale Störungen sind .
Antikoagulanzien Faktor Xa-Hemmer
Diese Verbindung kann als Vorläufer bei der Synthese von Faktor Xa-Hemmern dienen, die auf einem 2-Carboxyindol-Gerüst basieren. Faktor Xa-Hemmer sind Antikoagulanzien, die Blutgerinnsel verhindern und zur Behandlung von Thrombosen eingesetzt werden .
3. Anti-HIV-Mittel: Nicht-Imidazol-Histamin-H4-Rezeptor-Antagonisten Indol-Derivate wurden hinsichtlich ihres Potenzials als nicht-Imidazol-humanes Histamin-H4-Rezeptor-Antagonisten untersucht, die als Anti-HIV-Mittel dienen könnten, indem sie die Replikation von HIV-Stämmen in infizierten Zellen hemmen .
Krebsbehandlung Bioaktive Verbindungen
Das Strukturmotiv von Indol ist in Verbindungen mit biologischer Aktivität gegen Krebszellen weit verbreitet. Das spezifische Substitutionsschema am Indolring, wie in „this compound“, könnte seine Aktivität und Spezifität gegen bestimmte Krebszelltypen beeinflussen .
Mikrobielle Infektionen Antimykotische Eigenschaften
Indole, sowohl natürliche als auch synthetische, zeigen verschiedene biologisch wichtige Eigenschaften, darunter antimikrobielle Aktivität. Die Nitrogruppe und die Carbonsäuregruppe in „this compound“ könnten zu ihrer Wirksamkeit gegen mikrobielle Infektionen beitragen .
Enzymhemmung Allosterische Inhibitoren
Es wurden Untersuchungen an Derivaten der 7-Nitro-1H-indol-2-carbonsäure durchgeführt, um hydrophobe Wechselwirkungen als allosterische Inhibitoren von Enzymen wie Fructose-1,6-bisphosphatase zu verbessern. Diese Inhibitoren können Stoffwechselwege regulieren und haben therapeutisches Potenzial bei Stoffwechselstörungen .
Wirkmechanismus
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . They are important types of molecules and natural products and play a main role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives have been found to have diverse biological activities .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-7-nitro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-5-2-3-8(12(15)16)9-6(5)4-7(11-9)10(13)14/h2-4,11H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUMKFMYTCTHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595935 | |
| Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289483-79-0 | |
| Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289483-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-7-nitro-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)


![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)



![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)


![4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1591822.png)